molecular formula C13H11F3N2O3 B2602423 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023479-67-5

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2602423
CAS No.: 1023479-67-5
M. Wt: 300.237
InChI Key: RHZBVROWKMYKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods for the preparation of nitro compounds include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and the oxidation of primary amines .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-N-(2-(trifluoromethyl)phenyl)benzamide
  • 2-(2-Nitro-4-(trifluoromethyl)phenyl)acetic acid
  • 2-{methyl[2-nitro-4-(trifluoromethyl)phenyl]amino}acetic acid

Uniqueness

2-Nitro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-EN-1-one stands out due to its cyclohexenone ring structure combined with the trifluoromethyl and nitro groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-nitro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3/c14-13(15,16)8-3-1-4-9(7-8)17-10-5-2-6-11(19)12(10)18(20)21/h1,3-4,7,17H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZBVROWKMYKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)[N+](=O)[O-])NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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